![molecular formula C19H22Cl2N2O4S2 B5032460 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5032460.png)
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a combination of chlorinated aromatic rings, sulfanyl groups, and a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol to form 4-chlorobenzyl sulfide.
Alkylation: The sulfanyl intermediate is then reacted with an ethylating agent to introduce the ethyl group.
Coupling with glycinamide: The ethylated sulfanyl intermediate is coupled with glycinamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The chlorinated aromatic rings can be reduced under specific conditions.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated aromatic rings.
Substitution: Substituted aromatic rings with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The sulfanyl and chlorinated aromatic groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(4-chlorobenzyl)thio]ethyl}thiophene-2-carboxamide
- 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- 2-[(4-chlorobenzyl)sulfanyl]-2-(5-chloro-2-thienyl)ethanamine
Uniqueness
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of sulfanyl groups, chlorinated aromatic rings, and glycinamide backbone. This structural combination imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S2/c1-27-18-8-7-16(21)11-17(18)23(29(2,25)26)12-19(24)22-9-10-28-13-14-3-5-15(20)6-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUAJKATXBNOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
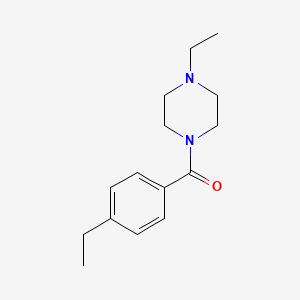
![3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-methyl-2H-pyrrol-5-one](/img/structure/B5032386.png)
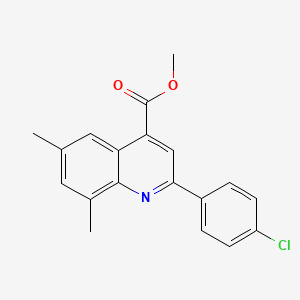
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5032394.png)
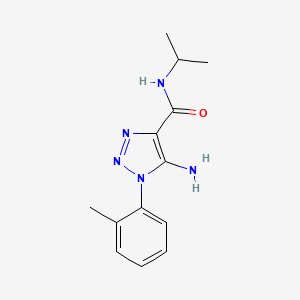
![2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5032418.png)
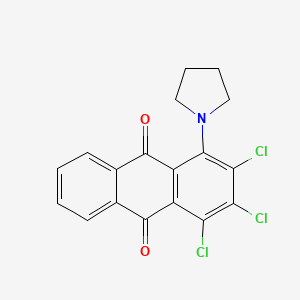
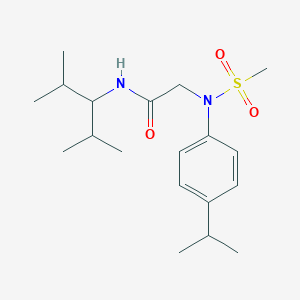
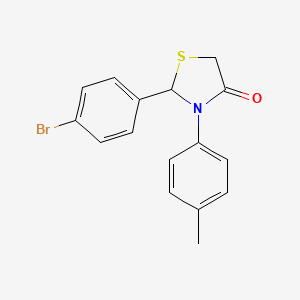
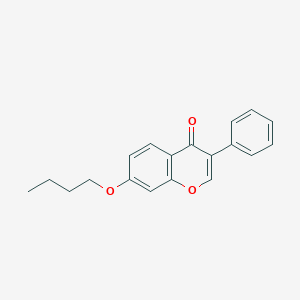
![3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline](/img/structure/B5032453.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile](/img/structure/B5032467.png)
![2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5032473.png)
![2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5032477.png)
